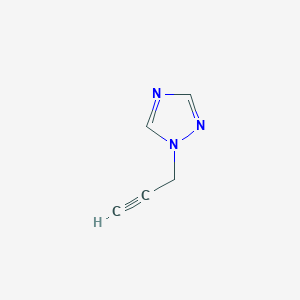

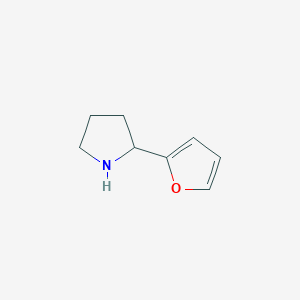

1-(prop-2-yn-1-yl)-1H-1,2,4-triazole

Übersicht

Beschreibung

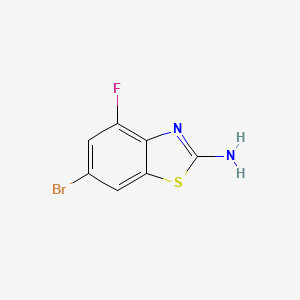

1-(prop-2-yn-1-yl)-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole family, a class of heterocyclic compounds characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. These compounds are known for their broad biological activities, which include antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer properties. Due to these activities, triazole derivatives have been incorporated into a variety of drugs, such as ketoconazole and fluconazole .

Synthesis Analysis

The synthesis of triazole derivatives, including 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole, has been a subject of interest in the past two decades. While the provided data does not specifically mention the synthesis of this exact compound, it does discuss the synthesis of related 1,2,3-triazoles and 1,2,4-triazoles. For instance, monosubstituted 1-aryl-1H-1,2,3-triazoles have been synthesized from arylboronic acids and prop-2-ynoic acid or calcium acetylide as a source of acetylene in a one-pot reaction . Although this method pertains to the 1,2,3-triazole isomer, similar synthetic strategies could potentially be adapted for the synthesis of 1-(prop-2-yn-1-yl)-1H-1,2,4-triazole.

Molecular Structure Analysis

The molecular structure of triazole derivatives is crucial for their biological activity. The 1,2,4-triazole ring can act as a bioisostere, mimicking different functional groups and enabling the design of new active molecules . The molecular structure, vibrational frequencies, and corresponding vibrational assignments of a related compound, 3-(adamantan-1-yl)-4-(prop-2-en-1-yl)-1H-1,2,4-triazole-5(4H)-thione, have been investigated both experimentally and theoretically. Studies like these provide insights into the electronic properties, such as HOMO and LUMO analysis, and the first hyperpolarizability, indicating the potential of triazole derivatives in nonlinear optical applications .

Chemical Reactions Analysis

The reactivity of triazole derivatives can be inferred from their molecular structure and electronic properties. The molecular electrostatic potential (MEP) of triazole compounds can be calculated to estimate their chemical reactivity, which is essential for understanding how these molecules might interact with biological targets or participate in chemical reactions .

Physical and Chemical Properties Analysis

Triazole derivatives exhibit a range of physical and chemical properties that contribute to their biological activity and potential applications. The physical properties, such as solubility and melting point, are not detailed in the provided data. However, the chemical properties, including the potential for various chemical reactions and the ability to form bioactive molecules, are highlighted. The antimicrobial activity of some triazole derivatives has been evaluated, showing that certain 1,4-disubstituted 1,2,3-triazoles possess significant antibacterial, antitubercular, and antifungal activities .

Wissenschaftliche Forschungsanwendungen

1. Synthon in Sonogashira Cross-Coupling Reactions

- Application Summary: The compound is used as a synthon in Sonogashira cross-coupling reactions .

- Methods of Application: The compound is prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .

- Results: The ester group remains unaffected and there is no noticeable alkyne/allene rearrangement. The product yield is 67% .

2. Antimicrobial Activities

- Application Summary: A series of 1,2,3-triazole hybrids containing amine-ester functionality have been synthesized and tested for antimicrobial activities .

- Methods of Application: The synthesis involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .

- Results: Moderate to excellent activity was observed from most of the compounds against the tested strains. Notably, compound 7o exhibited substantial potency against most of the tested microbes .

3. Oxidative Formylation

- Application Summary: The compound is used in a visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen .

- Methods of Application: The reaction occurs in the absence of an external photosensitizer .

- Results: The corresponding formamides are obtained in good yields under mild conditions .

4. Nitrification Inhibitor

- Application Summary: The compound is used as a nitrification inhibitor in agricultural applications .

- Methods of Application: The compound is applied to the soil to inhibit the conversion of ammonium to nitrate, thereby reducing nitrogen loss and improving fertilizer efficiency .

- Results: The compound has been found to be highly effective in inhibiting nitrification, leading to improved crop yields .

5. Synthesis of Piperazine Derivatives

- Application Summary: The compound is used in the synthesis of piperazine derivatives .

- Methods of Application: The compound is reacted with piperazine under suitable conditions to yield the desired product .

- Results: The reaction proceeds smoothly and the product is obtained in good yield .

6. Synthesis of Indole Derivatives

- Application Summary: The compound is used in the synthesis of indole derivatives .

- Methods of Application: The compound is reacted with indole under suitable conditions to yield the desired product .

- Results: The reaction proceeds smoothly and the product is obtained in good yield .

7. Synthesis of Indole Derivatives

- Application Summary: The compound is used in the synthesis of indole derivatives .

- Methods of Application: The compound is prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .

- Results: The ester group remains unaffected and there is no noticeable alkyne/allene rearrangement. The product yield is 67% .

8. Nitrification Inhibitor

- Application Summary: The compound is used as a nitrification inhibitor in agricultural applications .

- Methods of Application: The compound is applied to the soil to inhibit the conversion of ammonium to nitrate, thereby reducing nitrogen loss and improving fertilizer efficiency .

- Results: The compound has been found to be highly effective in inhibiting nitrification, leading to improved crop yields .

9. Synthesis of Piperazine Derivatives

Eigenschaften

IUPAC Name |

1-prop-2-ynyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3/c1-2-3-8-5-6-4-7-8/h1,4-5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTQLHQOGZTHRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395145 | |

| Record name | 1-prop-2-yn-1-yl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(prop-2-yn-1-yl)-1H-1,2,4-triazole | |

CAS RN |

82418-39-1 | |

| Record name | 1-prop-2-yn-1-yl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(4-Methylphenyl)amino]methyl}phenol](/img/structure/B1273938.png)

![1-(4-Bromophenyl)-3-[4-(diethoxymethyl)phenyl]-2-propen-1-one](/img/structure/B1273941.png)

![2-{[(1-Phenylethyl)amino]methyl}phenol](/img/structure/B1273953.png)

![3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride](/img/structure/B1273967.png)

![5-[1-(2,3-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273971.png)